

# Spectroscopic data (NMR, IR, Mass Spec) for 1,6-Dibromopyrene characterization

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## Compound of Interest

Compound Name: 1,6-Dibromopyrene

Cat. No.: B158639

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## Characterization of 1,6-Dibromopyrene: A Spectroscopic Comparison

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectroscopic data for **1,6-dibromopyrene** against its isomer, 1,8-dibromopyrene, and the parent compound, pyrene. The guide details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting the key identifying features in clearly structured tables and a visual workflow diagram.

**1,6-Dibromopyrene** is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a versatile building block in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and fluorescent probes.<sup>[1][2]</sup> Accurate characterization of this compound is crucial for ensuring the purity and desired properties of the resulting materials. This guide provides the essential spectroscopic data and methodologies for the unambiguous identification and quality control of **1,6-dibromopyrene**.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1,6-dibromopyrene**, with 1,8-dibromopyrene and pyrene included for comparative analysis.

## NMR Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1,6-Dibromopyrene	CDCl <sub>3</sub>	8.46	d	9.2	H-2, H-7
8.27	d	8.2	H-4, H-9		
8.12	d	9.2	H-3, H-8		
8.06	d	8.2	H-5, H-10		
1,8-Dibromopyrene <sup>[3]</sup>	CDCl <sub>3</sub>	8.49	s	-	H-7
8.42	d	9.2	H-2		
8.25	d	8.1	H-4, H-5		
8.08	d	9.2	H-3		
8.04–8.01	m	-	H-6		
8.01	d	3.1	H-9, H-10		
Pyrene	CDCl <sub>3</sub>	8.25-8.21	m	-	H-4, H-5, H-9, H-10
8.03	s	-	H-1, H-3, H-6, H-8		
8.00	t	7.6	H-2, H-7		

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
1,6-Dibromopyrene	CDCl <sub>3</sub>	Data not available in search results
1,8-Dibromopyrene	CDCl <sub>3</sub>	Data not available in search results
Pyrene[4]	CDCl <sub>3</sub>	131.4, 128.0, 127.5, 126.1, 125.2, 124.8

Note: The absence of specific <sup>13</sup>C NMR data for the dibrominated compounds in the search results highlights a gap in publicly available spectroscopic information.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Compound	Sample Prep	Wavenumber (cm <sup>-1</sup> )	Assignment
1,6-Dibromopyrene	KBr Pellet	Data not available in search results	C-H stretching (aromatic), C=C stretching (aromatic), C-Br stretching
Pyrene[4]	Gas Phase	~3045, 1605, 1435, 845	C-H stretching, C=C stretching, C-H bending

Note: Specific IR data for **1,6-dibromopyrene** was not found. The expected regions for key vibrations are listed based on general knowledge of similar compounds.

## Mass Spectrometry

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] <sup>+</sup> (m/z)	[M+2] <sup>+</sup> (m/z)	[M+4] <sup>+</sup> (m/z)
1,6-Dibromopyrene	Not specified	358	360	362
1,8-Dibromopyrene	Not specified	358	360	362
Pyrene <sup>[4]</sup>	Electron Ionization	202	-	-

Note: The mass spectra of the dibrominated isomers are expected to be very similar, showing the characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for [M]<sup>+</sup>, [M+2]<sup>+</sup>, and [M+4]<sup>+</sup>).

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of brominated pyrenes.

### Sample Preparation

For NMR analysis, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. For IR analysis, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. For mass spectrometry, prepare a dilute solution of the sample in a suitable volatile solvent like dichloromethane or toluene.

### Instrumentation and Data Acquisition

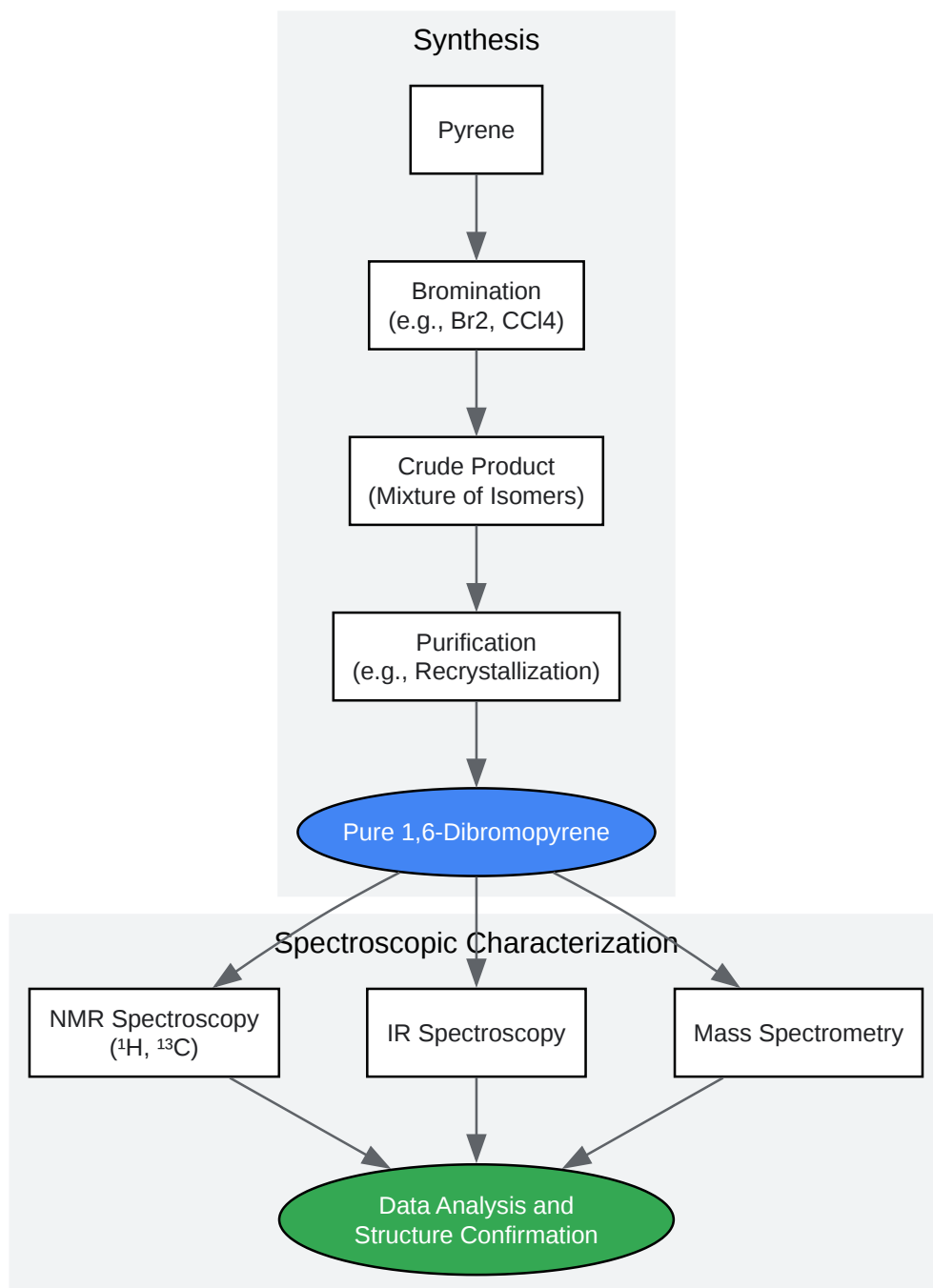
- NMR Spectroscopy:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans. For <sup>13</sup>C NMR, a proton-decoupled experiment is typically run with a wider spectral width and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

- IR Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400  $\text{cm}^{-1}$ .
- Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or a soft ionization technique like matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) to observe the molecular ion peak and its isotopic pattern.

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **1,6-dibromopyrene**.

## Experimental Workflow for 1,6-Dibromopyrene Characterization

[Click to download full resolution via product page](#)Caption: Synthesis and characterization workflow for **1,6-dibromopyrene**.

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